molecular formula C12H13N3O4S B5513680 ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B5513680
M. Wt: 295.32 g/mol
InChI Key: USXDSRAHJKXAJQ-UHFFFAOYSA-N
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Description

“Ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves numerous methods . For example, the Dimroth rearrangement incorporates protonation of the nitrogen atom of a pyrimidine derivative with the formation of an intermediate, ring opening, tautomerization with the H-shift in the 1,2,4-triazole ring, ring closure, and deprotonation to isomeric [1,2,4]triazolo .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of “ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate” is not explicitly mentioned in the available literature.


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied. For instance, the Dimroth rearrangement is a common reaction involving pyrimidine derivatives . This rearrangement involves protonation of the nitrogen atom of a pyrimidine derivative, ring opening, tautomerization with the H-shift in the 1,2,4-triazole ring, ring closure, and deprotonation .

Future Directions

The future directions for research on pyrimidine derivatives could include the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-3-19-12(18)9-6(2)8-10(20-9)14-5-15(11(8)17)4-7(13)16/h5H,3-4H2,1-2H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXDSRAHJKXAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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